molecular formula C11H15Cl3N2 B3054998 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride CAS No. 6270-11-7

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride

Cat. No.: B3054998
CAS No.: 6270-11-7
M. Wt: 281.6 g/mol
InChI Key: YIILZESPSVYOCC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine atoms attached to the benzyl group, which is linked to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the benzyl-piperazine bond.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzyl)piperazine: This compound has chlorine atoms at the 2 and 6 positions of the benzyl group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group instead of chlorine atoms results in distinct reactivity and applications.

    1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILZESPSVYOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978317
Record name 1-[(2,4-Dichlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-11-7
Record name NSC33853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(2,4-Dichlorophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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